molecular formula C11H10O2 B12438104 Methyl 2-(prop-2-yn-1-yl)benzoate

Methyl 2-(prop-2-yn-1-yl)benzoate

Cat. No.: B12438104
M. Wt: 174.20 g/mol
InChI Key: KEZXEAFYJHKVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(prop-2-yn-1-yl)benzoate is an organic compound with the molecular formula C11H10O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the benzene ring is substituted with a prop-2-yn-1-yl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(prop-2-yn-1-yl)benzoate can be synthesized through the esterification of 2-(prop-2-yn-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(prop-2-yn-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(prop-2-yn-1-yl)benzoate involves its reactive alkyne group, which can participate in various chemical reactions. The compound can act as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These reactive oxygen species can then interact with biological targets, leading to various biochemical effects .

Biological Activity

Methyl 2-(prop-2-yn-1-yl)benzoate is an organic compound classified as an ester, characterized by a methyl ester group attached to a benzoate backbone with a prop-2-yn-1-yl substituent. This compound has gained attention in recent years due to its unique structural features, which contribute to its biological activity and potential applications in synthetic chemistry and pharmacology. The molecular formula of this compound is C12H12O2C_{12}H_{12}O_2, with a molecular weight of approximately 188.23 g/mol.

Antimicrobial Activity

Research indicates that compounds containing alkyne groups, such as this compound, exhibit notable antimicrobial properties. In studies involving various bacterial strains, compounds with similar structural features have demonstrated significant inhibitory effects against pathogens like Pseudomonas aeruginosa and Cryptococcus neoformans. For instance, azaindoles derived from alkynes have shown antibacterial activity with minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant capacity of this compound can be inferred from studies on related compounds. The DPPH (Diphenylpicrylhydrazyl) assay is commonly used to evaluate the antioxidant potential of substances. Compounds with similar structures have been assessed for their ability to scavenge free radicals, with results indicating a positive correlation between structural complexity and antioxidant activity .

Synthesis and Derivatives

This compound is synthesized through various methods, including the Sonogashira coupling reaction, which allows for the introduction of alkyne groups into aromatic systems. This method has been pivotal in creating derivatives that retain or enhance biological activity. The synthesis typically involves the reaction of methyl 2-bromobenzoate with propargyl bromide in the presence of a palladium catalyst .

Study on Antimicrobial Effects

A study conducted on various alkynyl benzoates, including this compound, revealed promising results regarding their antimicrobial properties. The study tested multiple derivatives against a panel of bacterial strains and found that certain modifications to the alkyne group significantly enhanced antibacterial activity. The results indicated that structural variations could lead to improved efficacy against resistant strains .

Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, researchers utilized the ORAC (Oxygen Radical Absorbance Capacity) method to determine the effectiveness of alkynyl benzoates in neutralizing oxidative stress. This compound was included in this assessment, showing moderate antioxidant activity comparable to known standards like gallic acid .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
Methyl 4-(prop-2-yne-yloxy)benzoateContains an ether linkage instead of an alkyne groupExhibits different reactivity due to ether functionality
Propynyl benzoateLacks the methyl ester groupSimpler structure, less steric hindrance
Ethyl 2-(prop-2-yne-yloxy)benzoateEthyl group instead of methylAlters solubility and volatility characteristics
Methyl 4-methylbenzoateMethyl group at para positionDifferent steric effects influencing reactivity

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 2-prop-2-ynylbenzoate

InChI

InChI=1S/C11H10O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h1,4-5,7-8H,6H2,2H3

InChI Key

KEZXEAFYJHKVKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.